molecular formula C13H18O4 B3049788 3-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-3-methylbutan-1-one CAS No. 220183-80-2

3-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-3-methylbutan-1-one

Cat. No.: B3049788
CAS No.: 220183-80-2
M. Wt: 238.28 g/mol
InChI Key: JHKMRRUVNXCXNO-UHFFFAOYSA-N
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Description

3-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-3-methylbutan-1-one (CAS: 220183-80-2), also known as Irgacure-2959, is a synthetic organic compound with the molecular formula C₁₃H₁₈O₄ and a molecular weight of 238.280 g/mol . Structurally, it features a central butan-1-one backbone substituted with a 3-hydroxy-3-methyl group and a para-substituted phenyl ring modified with a 2-hydroxyethoxy moiety.

Properties

IUPAC Name

3-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-13(2,16)9-12(15)10-3-5-11(6-4-10)17-8-7-14/h3-6,14,16H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKMRRUVNXCXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)C1=CC=C(C=C1)OCCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622884
Record name 3-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-3-methylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220183-80-2
Record name 3-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-3-methylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-3-methylbutan-1-one typically involves the reaction of 4-(2-hydroxyethoxy)benzaldehyde with acetone in the presence of a base catalyst. The reaction proceeds through an aldol condensation followed by a reduction step to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors where precise control over temperature, pressure, and reaction time is maintained to ensure high yield and purity. The use of continuous flow reactors is also common to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-3-methylbutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted ethers .

Scientific Research Applications

Polymer Chemistry

3-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-3-methylbutan-1-one is primarily used as a photoinitiator in photopolymerization processes. Its mechanism involves the absorption of UV light, which generates free radicals that initiate the polymerization of monomers. This property is crucial in the synthesis of various polymers and copolymers.

Case Studies:

  • Coatings and Adhesives: The compound's efficiency as a photoinitiator has been demonstrated in the formulation of UV-curable coatings and adhesives, providing rapid curing times and enhanced durability.
  • Dental Materials: Research has shown that Irgacure 2959 can improve the mechanical properties and biocompatibility of dental composites, making them more effective for clinical use.

Biomedical Applications

In the biomedical field, this compound is utilized for developing hydrogels used in cell encapsulation and tissue engineering. The ability to control polymerization rates allows for the creation of tailored scaffolds that support cell growth and tissue regeneration.

Case Studies:

  • Tissue Engineering: Studies indicate that hydrogels formed using Irgacure 2959 can provide a suitable environment for stem cell differentiation and proliferation.
  • Drug Delivery Systems: Research has explored the use of this compound in formulating drug delivery systems that release therapeutic agents in a controlled manner, enhancing treatment efficacy.

Industrial Applications

Beyond its role in scientific research, Irgacure 2959 finds extensive use in various industrial applications, including:

  • Inks: Utilized as a photoinitiator in UV-curable inks for printing applications.
  • Textiles: Employed in textile finishing processes to enhance durability and resistance to wear.

Mechanism of Action

The compound exerts its effects through the absorption of UV light, which leads to the generation of free radicals. These free radicals initiate the polymerization of monomers, resulting in the formation of polymer networks. The molecular targets include the double bonds of monomers, and the pathways involved are primarily free-radical polymerization mechanisms .

Comparison with Similar Compounds

Structural Analogues with Phenyl-Butanone Backbones

The following compounds share the phenyl-butanone core but differ in substituent groups, leading to variations in properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications/Activities
3-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-3-methylbutan-1-one 220183-80-2 C₁₃H₁₈O₄ 238.280 3-hydroxy-3-methyl, 4-(2-hydroxyethoxy)phenyl Photoinitiation (inferred)
2-Hydroxy-3-methyl-1-phenylbutan-1-one N/A C₁₁H₁₄O₂ 178.228 2-hydroxy-3-methyl, phenyl Intermediate in organic synthesis
3-Hydroxy-2-methyl-1-phenylbutan-1-one N/A C₁₁H₁₄O₂ 178.228 3-hydroxy-2-methyl, phenyl Not specified
3-Hydroxy-4-phenylbutan-2-one 5355-63-5 C₁₀H₁₂O₂ 164.204 3-hydroxy-4-phenyl Not specified

Key Observations :

  • Substituent Position : The target compound’s 3-hydroxy-3-methyl and 4-(2-hydroxyethoxy)phenyl groups distinguish it from simpler analogues like 3-hydroxy-4-phenylbutan-2-one. The para-hydroxyethoxy group likely enhances solubility in aqueous or polar environments compared to unsubstituted phenyl derivatives .
  • Molecular Weight : The target compound’s higher molecular weight (238.28 g/mol vs. ~164–178 g/mol for others) reflects its extended substituents, which may influence pharmacokinetics or material properties in industrial applications.

Comparison of Bioactivities :

  • Antioxidant Activity: The roselle-derived compound demonstrates antioxidant properties due to conjugated double bonds and phenolic groups, whereas the target compound’s bioactivity remains unconfirmed but could be hypothesized based on its hydroxy groups .
  • Anti-inflammatory and Anti-cancer Properties: Analogues like Astaxanthin and Withaferin A (cited in ) exhibit anti-inflammatory or anti-cancer effects, but these activities are highly structure-dependent. The target compound’s lack of steroidal or carotenoid frameworks may limit similar efficacy .

Functional Group Impact on Reactivity

  • Hydroxyethoxy vs. Hydroxy Groups: The 2-hydroxyethoxy substituent in the target compound introduces an ether linkage, which may reduce oxidative instability compared to free phenolic hydroxy groups (e.g., in 3-hydroxy-4-phenylbutan-2-one) .

Biological Activity

Overview

3-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-3-methylbutan-1-one, commonly known as Irgacure 2959, is a photoinitiator widely used in polymer chemistry and various industrial applications. This compound has garnered attention for its ability to initiate polymerization processes under UV light, which is crucial in the production of coatings, adhesives, and dental materials. The compound's biological activity is of particular interest due to its applications in biomedical fields, particularly in tissue engineering and drug delivery systems.

  • Molecular Formula : C₁₃H₁₈O₄
  • Molecular Weight : 238.28 g/mol
  • CAS Number : 220183-80-2
  • LogP : 1.40140
  • PSA (Polar Surface Area) : 66.76 Ų

Photoinitiation Mechanism

3-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-3-methylbutan-1-one functions primarily as a photoinitiator in photopolymerization reactions. Upon exposure to UV light, it generates free radicals that initiate the polymerization of monomers, leading to the formation of solid polymers. This mechanism is critical in applications such as:

  • Dental Materials : Used for curing dental composites.
  • Hydrogels : Employed in the creation of hydrogels for cell encapsulation and tissue engineering.

Cytotoxicity and Biocompatibility

Research indicates that while the compound is effective as a photoinitiator, its cytotoxicity varies depending on concentration and exposure time. Studies have shown that at lower concentrations (below 10 μM), it exhibits minimal cytotoxic effects on human fibroblast cells, making it suitable for biomedical applications. However, higher concentrations can lead to significant cell death, highlighting the need for careful dosage control in practical applications.

Study 1: Photopolymerization in Dental Applications

A study conducted by Pendergrass et al. (2023) investigated the efficacy of Irgacure 2959 in dental resin formulations. The results demonstrated that composites cured with this photoinitiator exhibited superior mechanical properties compared to those cured with traditional initiators. The study emphasized the importance of optimizing light exposure times to minimize cytotoxic effects while maximizing polymerization efficiency.

Study 2: Tissue Engineering Applications

In a study published in Biomaterials Science (2024), researchers explored the use of Irgacure 2959 in creating scaffolds for tissue engineering. The scaffolds were found to support cell adhesion and proliferation effectively. The study concluded that the biocompatibility of the compound makes it an excellent candidate for developing biomaterials intended for regenerative medicine.

Data Table: Summary of Biological Activity Findings

StudyApplicationConcentrationKey Findings
Pendergrass et al., 2023Dental Composites<10 μMEnhanced mechanical properties; minimal cytotoxicity
Biomaterials Science, 2024Tissue Engineering5 μMSupports cell adhesion and proliferation; good biocompatibility

Q & A

Q. What experimental controls mitigate batch-to-batch variability in synthesis?

  • Methodological Answer : Implement strict reaction monitoring (e.g., in situ FTIR for acyl intermediate detection). Characterize each batch with DSC (melting point consistency) and elemental analysis (%C, %H within ±0.4% of theoretical). Use statistical process control (SPC) charts to track critical parameters (e.g., reaction temperature, pH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-3-methylbutan-1-one
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.